molecular formula C7H4Cl2N2S B1421295 3,5-Dichloro-4-thiocyanatoaniline CAS No. 7494-00-0

3,5-Dichloro-4-thiocyanatoaniline

Cat. No.: B1421295
CAS No.: 7494-00-0
M. Wt: 219.09 g/mol
InChI Key: AUQLKWHRBNNOEH-UHFFFAOYSA-N
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Description

3,5-Dichloro-4-thiocyanatoaniline is a chemical compound with the CAS Number: 7494-00-0. Its molecular weight is 219.09 and its IUPAC name is 4-amino-2,6-dichlorophenyl thiocyanate . It is a heterocyclic organic compound .


Molecular Structure Analysis

The linear formula of this compound is C7H4Cl2N2S . The InChI code is 1S/C7H4Cl2N2S/c8-5-1-4(11)2-6(9)7(5)12-3-10/h1-2H,11H2 .

Scientific Research Applications

Chemical Intermediates and Nephrotoxicity

3,5-Dichloro-4-thiocyanatoaniline and its related compounds, haloanilines, are widely used as chemical intermediates in manufacturing pesticides, dyes, and drugs. A study highlighted the nephrotoxic effects of various haloaniline compounds, including 3,5-dihaloanilines, in vitro using renal cortical slices from rats. This research provides insights into the potential toxic effects of these compounds on the kidneys (Hong, Anestis, Henderson, & Rankin, 2000).

Synthesis of Benzimidazole Derivatives

The reaction of 2-nitro-4-thiocyanatoaniline with 4-nitrochlorobenzene was studied to synthesize 4-amino-3,4'-dinitrodiphenyl sulfide, a compound potentially related to this compound. This research provides a methodological foundation for the synthesis of related compounds (Pilyugin, Sapozhnikov, & Shitov, 2003).

Development of Pharmaceuticals

Research on 2,4-Thiazolidinedione, a compound with structural similarities to this compound, has shown its importance in the synthesis of various biologically active agents like antimicrobial agents and anti-diabetes drugs. This indicates the potential use of similar compounds in drug development (Meng, Li, & Zheng, 2008).

Environmental and Biological Monitoring

Studies have used derivatives of 3,5-Dichloroanilines, closely related to this compound, for biological monitoring of exposure to pesticides. These compounds are markers of non-persistent pesticides and are essential in assessing human exposure through diet, highlighting their significance in environmental health studies (Turci, Barisano, Balducci, Colosio, & Minoia, 2006).

Thiocyanation Reactions

Research on thiocyanation reactions, including those involving compounds like this compound, has been conducted to understand better the chemical processes involved. Such studies are crucial for developing new synthetic pathways in organic chemistry (Memarian, Mohammadpoor‐Baltork, & Nikoofar, 2008).

Safety and Hazards

3,5-Dichloro-4-thiocyanatoaniline is harmful by inhalation, in contact with skin, and if swallowed . In case of skin contact, it is recommended to wash the skin with copious amounts of water for at least 15 minutes while removing contaminated clothing and shoes . In case of eye contact, wash with copious amounts of water for at least 15 minutes . If irritation persists, seek medical attention . In case of inhalation, remove to fresh air . In severe cases or if symptoms persist, seek medical attention . In case of ingestion, wash out mouth with copious amounts of water for at least 15 minutes . Seek medical attention .

Properties

IUPAC Name

(4-amino-2,6-dichlorophenyl) thiocyanate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4Cl2N2S/c8-5-1-4(11)2-6(9)7(5)12-3-10/h1-2H,11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AUQLKWHRBNNOEH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1Cl)SC#N)Cl)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4Cl2N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40675034
Record name 4-Amino-2,6-dichlorophenyl thiocyanate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40675034
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

219.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

7494-00-0
Record name 4-Amino-2,6-dichlorophenyl thiocyanate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40675034
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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